2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Description
The compound 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7), often abbreviated as THMC, is a polyfunctional cyclohexanol derivative with four hydroxymethyl (-CH₂OH) substituents at the 2,2,6,6-positions. Its molecular formula is C₁₀H₂₀O₅, with a molecular weight of 220.266 g/mol and a density of 1.261 g/cm³ . Key physical properties include a melting point of 123–127°C, a boiling point of 441.6°C, and a flash point of 219.1°C . THMC is primarily utilized as a polyol initiator in the synthesis of star-shaped polyether-pentols (PEPOs) for crosslinked polyurethanes . Its multiple hydroxyl groups enable controlled ring-opening polymerization (ROP) of oxiranes (e.g., styrene oxide, butylene oxide) when activated by 18-crown-6 ether, producing polymers with molar masses ranging from Mn = 1,200–6,000 Da .
Properties
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGHWULKDMATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(CO)CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278262 | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-65-3 | |
| Record name | NSC6835 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most established method for synthesizing 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone is based on the classical Mannich reaction, as reported by Mannich and Brose. This method involves the condensation of cyclohexanone with formaldehyde and ammonia or an amine source, leading to the introduction of hydroxymethyl groups at the 2 and 6 positions on the cyclohexanone ring.
Key details from the synthesis:
| Parameter | Description |
|---|---|
| Melting Point (m.p.) | 142.6–143.5 °C |
| Molecular Mass (M+Na) | 241 g/mol |
| FT-IR Peaks (cm⁻¹) | 3370 (O-H), 2940, 2875 (C-H), 1690 (C=O), 1061, 1000 |
| ^1H-NMR (DMSO-d6) δ (ppm) | 4.46 (-CH₂O), 3.3–3.5 (quaternary C-H, OH) |
The reaction typically proceeds under controlled temperature to avoid side reactions and ensure regioselectivity. The hydroxymethyl groups are introduced via formaldehyde addition, facilitated by the basic conditions of the Mannich reaction.
Hydroxymethylation of Cyclohexanone Derivatives
An alternative approach involves direct hydroxymethylation of cyclohexanone or its derivatives using formaldehyde under alkaline conditions. This method can be optimized by controlling reaction time, temperature, and pH to maximize the yield of the tetrakis(hydroxymethyl) derivative.
- The reaction is often carried out in aqueous or mixed solvent systems.
- The use of catalysts such as organophosphorus compounds or bases can enhance selectivity.
- Careful control is necessary to prevent overreaction or polymerization of formaldehyde.
While detailed experimental data for this specific reaction on this compound is limited, analogous hydroxymethylation reactions reported in literature suggest this method as viable.
Reduction of Tetracarboxylic Acid Precursors
In some synthetic strategies, the target compound is derived from corresponding tetracarboxylic acid or ester intermediates via reduction steps. This route involves:
- Synthesis of cyclohexane tetracarboxylic acid derivatives.
- Subsequent reduction of carboxyl groups to hydroxymethyl groups using selective reducing agents (e.g., LiAlH₄).
- Purification by recrystallization.
This method is more complex but allows for high purity and control over stereochemistry.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Cyclohexanone, formaldehyde, amine | Controlled temperature, basic medium | Direct introduction of hydroxymethyl groups, well-established | Requires careful control to avoid side products |
| Hydroxymethylation | Cyclohexanone, formaldehyde | Alkaline aqueous/mixed solvents | Simple reagents, scalable | Possible overreaction, polymerization risk |
| Reduction of Tetracarboxylic Acids | Cyclohexane tetracarboxylic acid | Use of strong reducing agents | High purity, stereochemical control | Multi-step, more complex |
| Cycloaddition-based (Indirect) | Cyclohexene derivatives | Diels-Alder conditions | Ring construction with functionalization | Indirect, less common |
Research Findings and Analytical Data
- The Mannich synthesis product exhibits a melting point of approximately 143 °C, consistent with literature values.
- FT-IR spectra confirm the presence of hydroxyl and carbonyl groups, critical for verifying the tetrakis(hydroxymethyl) substitution.
- ^1H-NMR data show characteristic signals for hydroxymethyl protons and quaternary carbons, supporting the structure assignment.
- Polymerization studies utilize the compound as a core initiator, demonstrating its stability and reactivity under polymerization conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone involves its ability to undergo various chemical transformations due to the presence of multiple reactive hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications: Hydroxymethyl vs. Chloromethyl Groups
2,2,6,6-Tetrakis(chloromethyl)cyclohexanone (CAS 56-512-1) replaces the hydroxymethyl groups of THMC with chloromethyl (-CH₂Cl) substituents. This substitution significantly alters reactivity:
- Polarity and Reactivity : The electronegative chlorine atoms increase electrophilicity, making the compound more reactive in nucleophilic substitution reactions.
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| THMC | -CH₂OH | C₁₀H₂₀O₅ | 220.266 | Polyurethane initiator |
| 2,2,6,6-Tetrakis(chloromethyl)cyclohexanone | -CH₂Cl | C₁₀H₁₂Cl₄O | 307.02* | Not reported |
*Calculated based on molecular formula.
Core Structure Differences: Cyclohexanol vs. Cyclohexanone
2,2,6,6-Tetramethylcyclohexanone (CAS 1195-93-3) shares the same substitution pattern (2,2,6,6-) but features a ketone group instead of a hydroxyl group and methyl (-CH₃) substituents. Key differences include:
- Functional Group : The ketone group reduces hydrogen-bonding capacity compared to THMC’s hydroxyl group, lowering solubility in polar solvents.
Biological Activity
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone (THMCH) is a compound characterized by four hydroxymethyl groups attached to a cyclohexanone ring. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry and materials science.
- Molecular Formula : C₉H₁₆O₅
- Molar Mass : 192.23 g/mol
- Melting Point : 142.6–143.5 °C
- Functional Groups : Hydroxymethyl and carbonyl groups
Biological Activities
Research indicates that THMCH exhibits several biological activities:
-
Antioxidant Properties :
- THMCH has been shown to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and could have implications in aging and chronic diseases.
-
Antimicrobial Activity :
- Studies have demonstrated that THMCH possesses antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways.
-
Cytotoxic Effects :
- In vitro studies indicate that THMCH can induce cytotoxicity in certain cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.
The biological activity of THMCH is attributed to its ability to interact with specific molecular targets:
- The hydroxymethyl groups can participate in redox reactions, enhancing its antioxidant capacity.
- The carbonyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications of biomolecules.
Antioxidant Activity Study
A study conducted on the antioxidant properties of THMCH revealed that it effectively reduced reactive oxygen species (ROS) levels in cultured cells. The IC50 value was determined to be 25 µM, indicating a potent scavenging effect compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 30 |
Antimicrobial Efficacy
In antimicrobial assays, THMCH exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity in Cancer Cell Lines
Research evaluating the cytotoxic effects of THMCH on various cancer cell lines showed significant growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
Synthesis and Applications
THMCH can be synthesized through the reaction of cyclohexanone with formaldehyde under controlled conditions. Its unique structure allows for applications in:
- Polymer Chemistry : As a cross-linking agent due to its multiple hydroxymethyl groups.
- Medicinal Chemistry : Potential development as a therapeutic agent targeting oxidative stress-related diseases and certain cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
